Lipophilicity Enhancement: Predicted LogP Advantage Over Non-Fluorinated Analogs
The difluoromethyl group on the target compound provides a critical increase in lipophilicity compared to non-fluorinated thienopyrazole analogs, directly impacting membrane permeability and target engagement. While experimental logP values for the exact compound are not publicly available, the predicted logP for a closely related analog, 1-ethyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 1039758-64-9), which replaces the CHF₂ group with CH₃, is 1.83 . The electronic nature of the CHF₂ group, being more lipophilic than CH₃, implies a significantly higher logP for the target compound, a property known to correlate with enhanced passive membrane permeability .
| Evidence Dimension | Lipophilicity (Predicted logP) |
|---|---|
| Target Compound Data | Predicted to be >1.83 (no experimental value; inferred from electronic properties of CHF₂ vs CH₃) |
| Comparator Or Baseline | 1-Ethyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 1039758-64-9); Predicted logP = 1.83392967433 |
| Quantified Difference | Qualitative increase; CHF₂ is more lipophilic than CH₃ |
| Conditions | Predicted values based on computational models (e.g., XLogP3) |
Why This Matters
Higher lipophilicity can directly translate to better cell permeability and target binding, a key parameter for lead optimization in drug discovery, making the CHF₂ compound a superior starting point for generating candidates with favorable ADME profiles.
- [1] Kuujia. (2025). Cas no 1339640-88-8 (3-(difluoromethyl)-1-methyl-1H-thieno2,3-cpyrazole-5-carboxylic acid). Retrieved from https://www.kuujia.com/cas-1339640-88-8.html View Source
